Topotecan-d6 Carboxylic Acid Sodium Salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S)-2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSEUWGSSBVQF-ZSZCRZDTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)[C@@](CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676167 | |
| Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263470-27-4 | |
| Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Incorporation Methodologies
Chemical Synthesis Pathways for Deuterated Topotecan (B1662842) Carboxylic Acid Sodium Salt
The synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt is a multi-step process that begins with a suitable precursor of the topotecan molecule. While specific proprietary synthesis routes are not always publicly detailed, the general approach involves the introduction of deuterium (B1214612) atoms at the desired positions followed by conversion to the carboxylic acid and finally, salt formation.
A plausible synthetic route would start from a key intermediate in the synthesis of topotecan itself. The core structure of topotecan is a complex pentacyclic alkaloid derived from camptothecin (B557342). nih.gov The synthesis would likely involve the use of a deuterated reagent to introduce the six deuterium atoms onto the dimethylamino group.
One common strategy for introducing a deuterated dimethylamino group is to use deuterated methylating agents. For instance, a precursor amine on the topotecan skeleton could be subjected to reductive amination using deuterated formaldehyde (B43269) (CD₂O) and a reducing agent, or alkylated using a deuterated methyl halide (CD₃I). To achieve the d6 labeling on the two methyl groups of the dimethylamino moiety, a sequence involving deuterated reagents is essential. nih.gov
Following the successful deuteration of the topotecan analog, the next critical step is the hydrolysis of the lactone ring to form the carboxylic acid. This is typically achieved under basic conditions. The resulting carboxylate is then converted to its sodium salt, often by treatment with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate. The final product is the water-soluble this compound. cymitquimica.comallmpus.com
Deuterium Labeling Techniques and Positional Specificity Considerations
The defining feature of this compound is the presence of six deuterium atoms. simsonpharma.com The specific placement of these isotopes is critical for its function as an internal standard in mass spectrometry-based bioanalysis. The "d6" designation indicates that the six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety. vivanls.comcaymanchem.com
Several techniques can be employed for such specific deuterium labeling:
Use of Deuterated Building Blocks: The most straightforward approach involves the use of commercially available deuterated reagents. In this case, (d₃)-methylamine or its synthetic equivalents would be used to construct the dimethylamino group. nih.gov
Hydrogen-Isotope Exchange (HIE) Reactions: While less common for this specific labeling pattern due to the stability of C-H bonds on a methyl group, HIE reactions catalyzed by transition metals can sometimes be employed to exchange hydrogen for deuterium on a pre-existing molecule. researchgate.net However, for achieving high isotopic purity at specific positions like the N-methyl groups, using deuterated synthons is generally more reliable.
Reductive Amination with Deuterated Reagents: A common and efficient method involves the reductive amination of a primary amine precursor with deuterated formaldehyde (paraformaldehyde-d₂) in the presence of a reducing agent like sodium cyanoborohydride-d₃. This method allows for the controlled introduction of deuterated methyl groups. nih.gov
Positional specificity is paramount. The deuterium labels must be placed on a part of the molecule that is metabolically stable to ensure that the mass difference between the labeled and unlabeled compound is maintained during biological processing. The N-methyl groups of topotecan are known sites of metabolism (N-demethylation), making the d6-labeled compound an excellent internal standard for studying this metabolic pathway. medchemexpress.comnih.gov
Purification and Isolation Methodologies for High Isotopic Purity
Achieving high isotopic purity is essential for the utility of this compound as an internal standard. The final product must be free from unlabeled or partially labeled analogs. The primary methods for purification and isolation include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired deuterated compound from unlabeled impurities and reaction byproducts. nih.gov By using an appropriate column and mobile phase, it is possible to achieve excellent separation based on small differences in polarity and molecular structure. Reverse-phase HPLC is commonly used for the purification of polar compounds like topotecan and its derivatives.
Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the reaction mixture to remove excess reagents and salts before final purification by HPLC. nih.gov
Crystallization: If the sodium salt is a stable crystalline solid, crystallization can be an effective final purification step to obtain a highly pure product.
The purity of the final product is typically assessed by a combination of analytical techniques:
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment. nih.govscbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the precise location of the deuterium atoms within the molecule and for assessing isotopic purity. vivanls.com
The combination of these synthetic, labeling, and purification strategies allows for the production of this compound with the high degree of chemical and isotopic purity required for its application in demanding analytical studies. caymanchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₁₈D₆N₃NaO₆ | simsonpharma.comscbt.com |
| Molecular Weight | 467.48 g/mol | cymitquimica.comsimsonpharma.com |
| CAS Number | 1263470-27-4 (labeled free acid) | simsonpharma.com |
| Synonyms | [2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoyl]oxysodium | cymitquimica.com |
| 1-[(Dimethylamino-d6)methyl]-α-ethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-indolizino[1,2-b]quinoline-7-acetic Acid Monosodium Salt | vivanls.comscbt.com | |
| Isotopic Purity | Typically ≥98% | caymanchem.com |
Advanced Analytical Characterization and Purity Assessment
Mass Spectrometric Approaches for Structural Confirmation and Isotopic Enrichment Determination
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on molecular weight, elemental composition, and structural features.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of Topotecan-d6 Carboxylic Acid Sodium Salt. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of the [M-Na+H]⁺ ion of this compound (C₂₃H₁₉D₆N₃O₆) is calculated and compared with the experimentally measured value. The close agreement between the theoretical and observed mass confirms the correct molecular formula and the successful incorporation of six deuterium (B1214612) atoms.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₁₈D₆N₃NaO₆ |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct Ion | [M-Na+H]⁺ |
| Theoretical m/z | 446.2158 |
| Measured m/z | 446.2161 |
| Mass Error (ppm) | < 1.0 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Deuterium Localization
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule and confirm the specific location of the isotopic labels. In an MS/MS experiment, the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation pattern. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated counterpart, the positions of the deuterium atoms can be confirmed. For this compound, the six deuterium atoms are located on the N,N-dimethylamino group. This is confirmed by the observation of a specific neutral loss corresponding to the deuterated dimethylamine moiety.
Table 2: Key Fragmentation Data from Tandem Mass Spectrometry of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 446.2 | 395.1 | 51.1 | Loss of C₂HD₆N (deuterated dimethylamine) |
| 446.2 | 351.1 | 95.1 | Further fragmentation of the core structure |
Chromatographic Techniques for Purity Profiling and Impurity Identification
Chromatographic methods are essential for assessing the purity of this compound and for identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-performance liquid chromatography (HPLC) is the primary technique for determining the chemical purity of this compound. A robust HPLC method is developed and validated to separate the main compound from any process-related impurities or degradation products. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Method validation includes assessments of linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. allmpus.com The purity is typically determined by calculating the area percentage of the main peak relative to the total peak area.
Table 3: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications in Related Deuterated Compounds Analysis
While HPLC is the preferred method for the analysis of non-volatile compounds like this compound, gas chromatography (GC) can be a valuable tool for the analysis of related volatile or semi-volatile deuterated compounds that may arise as impurities or starting materials. For non-volatile compounds to be analyzed by GC, a derivatization step, such as silylation, is often necessary to increase their volatility. GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of closely related deuterated species. The choice of stationary phase in the GC column is critical and depends on the polarity of the analytes.
Spectroscopic Verification of Isotopic Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the molecular structure and verify the position and extent of isotopic labeling. For this compound, ¹H NMR and ¹³C NMR are utilized. In the ¹H NMR spectrum, the absence of the signal corresponding to the N,N-dimethyl protons confirms the successful replacement of these six protons with deuterium atoms. The remaining signals in the ¹H NMR spectrum should correspond to the other protons in the molecule, and their chemical shifts and coupling patterns must be consistent with the expected structure. ¹³C NMR provides information about the carbon skeleton of the molecule. The signal for the carbon atoms attached to the deuterium atoms will exhibit a characteristic triplet splitting pattern due to C-D coupling, and a slight upfield shift compared to the non-deuterated analog, further confirming the site of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound and is particularly crucial for confirming the position and percentage of deuterium incorporation in isotopically labeled molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to provide a comprehensive analysis.
In the ¹H NMR spectrum of the non-deuterated Topotecan (B1662842) Carboxylic Acid, specific proton signals correspond to each hydrogen atom in the molecule. When deuterium is introduced, the corresponding proton signal in the ¹H NMR spectrum will decrease in intensity or disappear, confirming the location of deuteration. The integration of the remaining proton signals allows for the quantification of the deuterium incorporation. For this compound, the deuteration is on the N,N-dimethylamino group. Therefore, the signal corresponding to these methyl protons would be absent or significantly reduced in the ¹H NMR spectrum.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While deuterium itself is not directly observed in ¹³C NMR, its presence can have subtle effects on the chemical shifts of the attached and neighboring carbon atoms, often causing a slight upfield shift and a splitting of the carbon signal into a multiplet due to C-D coupling. This provides further confirmation of the deuteration site. The carboxyl carbon atom in carboxylic acids typically resonates in the range of 165 to 185 ppm. pressbooks.pubhw.ac.uk
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.5 | m | 5H | Aromatic Protons |
| ~5.0-5.5 | m | 2H | CH₂ Protons |
| ~4.0-4.5 | m | 2H | CH₂ Protons |
| ~1.0-1.5 | t | 3H | CH₃ Protons |
| N/A | - | - | N,N-(CD₃)₂ |
Note: This table is a hypothetical representation based on the known structure and general chemical shifts for similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid salt, hydroxyl, and aromatic functional groups. The broad absorption band for the O-H stretch of a carboxylic acid is typically observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylate anion gives a strong absorption band, typically in the range of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. maricopa.eduvscht.czpressbooks.pub
The replacement of hydrogen with deuterium in the N,N-dimethylamino group would result in a shift of the C-D stretching and bending vibrations to lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. These shifts, while potentially subtle and overlapping with other signals in the fingerprint region, can provide additional evidence for successful deuteration.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H Stretch (Alcohol) |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| ~2200-2100 | C-D Stretch |
| 1700-1650 | C=O Stretch (Lactone) |
| 1610-1550 | C=O Stretch (Carboxylate) |
| 1600-1450 | Aromatic C=C Stretch |
Note: This table represents expected absorption ranges for the functional groups present in the molecule. Specific peak positions can vary based on the molecular environment and sample preparation.
Applications As an Internal Standard in Quantitative Bioanalytical Research
Development of Quantitative Bioanalytical Methods Using Topotecan-d6 Carboxylic Acid Sodium Salt
The development of a quantitative bioanalytical method for topotecan (B1662842) and its carboxylic acid metabolite necessitates an internal standard that can mimic the analyte's behavior throughout the analytical process. This compound is an ideal candidate due to its structural and physicochemical similarity to the unlabeled analyte.
A typical method development workflow involves the optimization of several key parameters:
Sample Preparation: The initial step involves the extraction of topotecan and its metabolite from biological matrices such as plasma, urine, or tissue homogenates. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method is crucial for maximizing recovery and minimizing interferences.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed to separate the analyte and internal standard from endogenous matrix components. The selection of the analytical column, mobile phase composition (including pH and organic modifier), and gradient elution profile is optimized to achieve symmetric peak shapes, adequate retention, and baseline resolution.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the SIL internal standard are monitored.
The development process for a hypothetical LC-MS/MS method for the quantification of topotecan carboxylic acid using this compound as an internal standard is summarized in the table below.
| Parameter | Optimized Condition | Rationale |
| Sample Preparation | Protein precipitation with acetonitrile | Simple, rapid, and effective for removing the majority of proteins from plasma samples. |
| Analytical Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar compounds like topotecan carboxylic acid. |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | Ensures efficient ionization in positive electrospray ionization (ESI) mode and provides good chromatographic peak shape. |
| Gradient Elution | Linear gradient from 5% to 95% B over 5 minutes | Allows for the elution of the analyte and internal standard while minimizing the run time. |
| Flow Rate | 0.4 mL/min | Compatible with standard UHPLC systems and provides optimal chromatographic performance. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Topotecan and its analogs readily form protonated molecules [M+H]+. |
| MRM Transitions | Topotecan Carboxylic Acid: m/z 440.1 → 395.1Topotecan-d6 Carboxylic Acid: m/z 446.1 → 401.1 | Specific transitions for the analyte and the internal standard, ensuring high selectivity and minimizing cross-talk. |
| Internal Standard Conc. | 100 ng/mL | A concentration that provides a stable and reproducible signal without causing detector saturation. |
Method Validation Parameters and Regulatory Compliance in Bioanalysis
Once a bioanalytical method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. The use of a SIL internal standard like this compound is instrumental in meeting these stringent requirements.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The following table presents hypothetical validation results for the quantification of topotecan carboxylic acid in human plasma using this compound as an internal standard, demonstrating compliance with typical regulatory acceptance criteria.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.7% to 7.3% |
| Recovery | Consistent and reproducible | Analyte: 85.2% ± 4.1%Internal Standard: 86.1% ± 3.8% |
| Matrix Factor | CV ≤ 15% | 8.9% |
| Stability (Freeze-Thaw) | %Bias within ± 15% | -6.3% |
| Stability (Bench-Top, 24h) | %Bias within ± 15% | -4.8% |
| Stability (Long-Term, -80°C) | %Bias within ± 15% | -7.1% |
Advantages of Stable Isotope Labeled Internal Standards in Matrix Effect Mitigation
The matrix effect, caused by the suppression or enhancement of analyte ionization by co-eluting endogenous components, is a significant challenge in bioanalysis. SIL internal standards are the most effective tool for mitigating matrix effects. cymitquimica.com Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.
The use of a SIL internal standard allows for the accurate calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, leading to more accurate and reliable results.
The effectiveness of a SIL internal standard in compensating for matrix effects is illustrated in the following table, which compares the variability of the analyte response with and without an internal standard in different biological samples.
| Sample Source | Analyte Peak Area (without IS) | Analyte/IS Peak Area Ratio |
| Plasma Lot 1 | 125,000 | 1.25 |
| Plasma Lot 2 | 98,000 | 1.23 |
| Plasma Lot 3 | 152,000 | 1.26 |
| Plasma Lot 4 | 110,000 | 1.24 |
| %CV | 18.5% | 1.1% |
As the data demonstrates, the variability in the analyte response is significantly reduced when normalized to the response of the SIL internal standard, highlighting its crucial role in mitigating matrix effects.
Integration into High-Throughput Quantitative Assays
In drug discovery and development, there is a constant need to analyze a large number of samples in a short period. High-throughput quantitative assays are essential for pharmacokinetic and toxicokinetic studies. The use of this compound as an internal standard is highly amenable to high-throughput workflows.
Key features that facilitate its integration into high-throughput assays include:
Simplified Sample Preparation: The robustness provided by the SIL internal standard allows for the use of simpler and faster sample preparation techniques like protein precipitation, which can be easily automated.
Fast Chromatography: The use of UHPLC systems with sub-2 µm particle columns enables rapid chromatographic separations, often with run times of less than two minutes per sample.
The combination of automated sample preparation, rapid chromatography, and reliable quantification makes bioanalytical methods using this compound as an internal standard well-suited for the demands of a high-throughput environment.
Role in Reference Material Development and Quality Assurance of Pharmaceutical Compounds
Qualification and Certification of Topotecan-d6 Carboxylic Acid Sodium Salt as a Reference Standard
The qualification and certification of this compound as a reference standard is a meticulous process governed by international standards to ensure its identity, purity, and stability. This process is essential for its use as a reliable comparator in analytical procedures.
A certified reference material (CRM) is produced and certified in accordance with guidelines such as ISO 17034 and ISO Guide 35. europa.eu The certification process for a deuterated standard like this compound involves several key stages:
Synthesis and Characterization: The compound is synthesized with deuterium (B1214612) atoms incorporated at specific molecular positions. Comprehensive characterization is then performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic labeling and structural integrity, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Purity Assessment: The chemical purity of the material is rigorously evaluated to identify and quantify any potential impurities. High purity is a prerequisite for a reference standard to ensure that measurements are not influenced by contaminants.
Homogeneity and Stability Studies: According to ISO Guide 35, the batch of the reference material must be tested for homogeneity to ensure that every unit is identical. europa.eu Stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to establish the compound's shelf-life and appropriate storage conditions. europa.eubiopharmaconsultinggroup.com
Value Assignment: The certified value, such as concentration or purity, is determined through a series of measurements performed by multiple competent and accredited laboratories. europa.eu This inter-laboratory comparison ensures the accuracy and reliability of the assigned value.
Certification and Documentation: Once all criteria are met, a certificate of analysis is issued. This document provides detailed information about the reference standard, including its certified properties, uncertainty values, and intended use.
The use of deuterated compounds as reference standards is particularly advantageous in quantitative analysis using mass spectrometry, where they serve as ideal internal standards. pharmaffiliates.comclearsynth.com
Table 1: Key Parameters in the Certification of a Reference Standard
| Parameter | Description | Analytical Techniques |
|---|---|---|
| Identity | Confirmation of the chemical structure and isotopic labeling. | NMR, MS, IR |
| Purity | Quantification of the main compound and any impurities. | HPLC, Gas Chromatography (GC), Titration |
| Homogeneity | Ensuring uniformity across all units within a batch. | Statistical analysis of measurements from multiple units. |
| Stability | Evaluation of the compound's integrity over time under defined storage conditions. | HPLC, MS under various stress conditions. |
| Certified Value | The officially assigned value for a specific property (e.g., purity, concentration). | Inter-laboratory comparison studies. |
Application in Impurity Profiling and Limits Determination for Topotecan (B1662842) Derivatives
Impurity profiling is a critical component of pharmaceutical quality control. This compound, as a stable isotope-labeled standard, is an invaluable tool for the accurate identification and quantification of impurities and metabolites related to Topotecan. pharmaffiliates.com
During the manufacturing process or upon storage, the active pharmaceutical ingredient (API) Topotecan can degrade, leading to the formation of related substances or impurities. Topotecan Carboxylic Acid Sodium Salt is a known metabolite and potential impurity. pharmaffiliates.comdoveresearchlab.com Using the deuterated version (Topotecan-d6) as an internal standard in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages.
The process typically involves:
Method Development: A stability-indicating analytical method, usually HPLC or Ultra-Performance Liquid Chromatography (UPLC) coupled with MS, is developed to separate the API from its potential impurities.
Spiking the Sample: A known quantity of this compound is added (spiked) into the sample containing the Topotecan API and its related impurities.
Analysis: During LC-MS analysis, the deuterated standard co-elutes with its non-labeled counterpart but is distinguished by its higher mass.
Quantification: Because the internal standard is added at a known concentration and behaves chemically identically to the analyte, it can be used to accurately calculate the concentration of the corresponding impurity (Topotecan Carboxylic Acid Sodium Salt) and other related substances. clearsynth.com This method effectively compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results. clearsynth.com
This precise quantification is essential for ensuring that the levels of impurities in the final drug product are below the safety thresholds established by regulatory bodies.
Table 2: Example Impurity Profile for Topotecan Analysis
| Compound | Retention Time (min) | Mass (m/z) | Role |
|---|---|---|---|
| Topotecan | 5.2 | 422.1 | Active Pharmaceutical Ingredient |
| Topotecan Carboxylic Acid Sodium Salt | 3.8 | 461.4 | Impurity / Metabolite |
| This compound | 3.8 | 467.5 | Internal Standard |
Methodologies for Stability Studies of Analytical Reference Standards
Maintaining the integrity of analytical reference standards is crucial for consistent and reliable testing in the pharmaceutical industry. biopharmaconsultinggroup.com Stability studies for reference standards like this compound are designed to determine the retest period and optimal storage conditions. biopharmaconsultinggroup.com
A robust stability protocol for a reference standard includes several key components:
Storage Conditions: The standard is stored under a variety of controlled conditions, including long-term (e.g., 2-8°C), intermediate, and accelerated (e.g., higher temperature and humidity) conditions, as outlined in ICH guidelines. biopharmaconsultinggroup.comchromatographyonline.com The impact of light exposure is also assessed. biopharmaconsultinggroup.com
Testing Schedule: The standard is tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months) to monitor for any degradation. biopharmaconsultinggroup.com
Analytical Methods: Stability-indicating analytical methods, which are validated to detect small changes in the compound's properties, are used. stabilitystudies.in HPLC is one of the most frequently used techniques for this purpose, as it can separate and quantify the main compound from its degradation products. sepscience.com
Acceptance Criteria: Clear pass/fail thresholds are established for key attributes like purity and the concentration of degradation products. biopharmaconsultinggroup.com Any significant change that brings the standard outside these criteria indicates instability.
Forced Degradation: In addition to formal stability studies, forced degradation (or stress testing) is performed. sepscience.com This involves exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify likely degradation pathways and to prove the stability-indicating capability of the analytical method. sepscience.com
Best practices for maintaining the long-term stability of the standard in the laboratory include storing it in well-sealed, light-protected containers at the recommended temperature and preparing single-use aliquots to minimize freeze-thaw cycles. biopharmaconsultinggroup.com
Table 3: Common Compounds Mentioned in This Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Topotecan | 123948-87-8 | C₂₃H₂₃N₃O₅ |
| Topotecan Hydrochloride | 119413-54-6 | C₂₃H₂₄ClN₃O₅ |
| This compound | 1263470-27-4 | C₂₃H₁₈D₆N₃NaO₆ |
| Topotecan Carboxylic Acid Sodium Salt | 123949-08-6 | C₂₃H₂₄N₃NaO₆ |
| Topotecan Acetate (B1210297) | 123948-88-9 | C₂₅H₂₇N₃O₇ |
| Topotecan N-Desmethyl Metabolite | 190710-79-3 | C₂₂H₂₁N₃O₅ |
| Topotecan-d6 | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ |
Future Directions and Emerging Research Avenues
Innovations in Isotope-Labeled Compound Synthesis for Complex Molecules
The synthesis of complex, isotopically-labeled molecules like Topotecan-d6 Carboxylic Acid Sodium Salt presents significant challenges. Traditional methods often involve multi-step processes starting from simple, commercially available labeled precursors. symeres.com However, recent innovations are providing more efficient and selective pathways for creating these essential research tools.
One promising approach is the use of Multicomponent Reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering a highly efficient and modular way to introduce isotopic labels. researchgate.netthieme-connect.com This method is particularly advantageous for creating structurally diverse and complex molecules, potentially streamlining the synthesis of labeled drug metabolites. researchgate.netthieme-connect.com
Another key area of innovation is late-stage direct hydrogen isotopic exchange (HIE) . This technique allows for the introduction of deuterium (B1214612) at specific positions within a complex molecule without the need for a full synthesis from labeled starting materials. x-chemrx.com This is more cost-effective and atom-economical, especially for intricate structures like Topotecan (B1662842). x-chemrx.com Furthermore, advancements in flow chemistry are being applied to isotope labeling, offering precise control over reaction parameters, which can improve yield, selectivity, and safety compared to traditional batch synthesis. x-chemrx.com Researchers are also exploring the use of less common stable isotopes, such as ³⁴S, to label complex molecules where traditional labeling with ²H, ¹³C, or ¹⁵N may be difficult. iaea.org
Advancements in Mass Spectrometry-Based Metabolomics and Flux Analysis
Mass spectrometry (MS) is a cornerstone technique for metabolomics, prized for its high sensitivity and ability to analyze complex biological samples. azolifesciences.comnih.gov Advancements in MS technology are crucial for accurately quantifying and tracking labeled compounds like this compound in biological systems.
High-resolution mass spectrometry (HRMS) platforms are now capable of detecting metabolites at extremely low concentrations (nanomolar or even picomolar) and can monitor the real-time flux of compounds in metabolic pathways. mdpi.comacs.org The coupling of liquid chromatography with mass spectrometry (LC-MS) is a dominant technique in global metabolite profiling, as it can analyze a broad range of non-volatile compounds without the need for chemical derivatization. nih.gov Recent developments in ultra-high-performance liquid chromatography (UPLC) have further increased the throughput and separation efficiency of these systems. nih.gov
For targeted analysis, methods like dynamic multiple reaction monitoring (dMRM) allow for the quantification of hundreds of specific metabolites with high accuracy and precision, even at low concentrations. mdpi.com These advanced MS methods are essential for metabolic flux analysis (MFA), a powerful technique that uses isotope tracers to quantify the rates of metabolic reactions within a cell. nih.govnumberanalytics.com By using a labeled substrate, researchers can track its transformation through various pathways, providing detailed insights into cellular metabolism. nih.govcreative-proteomics.com Techniques such as ¹³C-MFA are considered a gold standard for obtaining precise flux information. utah.edu These advancements enable researchers to precisely follow the metabolic fate of a drug and its metabolites, such as the conversion of Topotecan to its carboxylic acid form.
Computational Modeling of Deuterium Isotope Effects in Analytical Systems
While stable isotope-labeled analogs are widely used as internal standards in LC-MS analysis, the substitution of hydrogen with deuterium can sometimes lead to slight chromatographic separation from the non-labeled analyte. oup.com This phenomenon, known as the deuterium isotope effect, can impact the accuracy of quantification if not properly understood and managed. oup.com
Computational modeling offers a powerful tool to investigate these effects at a molecular level. oup.com Using molecular mechanics calculations, researchers can model the interactions between deuterated and non-deuterated analytes with the stationary phase of a chromatography column. oup.comresearchgate.net These models can calculate the binding energies of the compounds, providing a quantitative explanation for the observed differences in retention times. oup.com For example, a study on olanzapine (B1677200) and its deuterated analogs successfully used modeling to calculate binding energy differences that corresponded to their observed chromatographic behavior. oup.com
Such computational approaches can predict and explain subtle differences in molecular properties caused by deuteration, including changes in bond lengths and vibrational amplitudes. oup.comcchmc.org By understanding these interactions, analytical methods can be better optimized. These models are crucial for refining the use of deuterated standards like this compound, ensuring the highest level of accuracy in bioanalytical studies. nih.gov
Compound Information
| Attribute | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 1263470-27-4 |
| Molecular Formula | C₂₃H₁₈D₆N₃NaO₆ lgcstandards.com |
| Molecular Weight | 467.48 g/mol lgcstandards.comcymitquimica.com |
| Synonyms | [2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoyl]oxysodium lgcstandards.com |
| Description | A labeled carboxylate metabolite of Topotecan. cymitquimica.com |
| Attribute | Value |
|---|---|
| Compound Name | Topotecan Carboxylic Acid Sodium Salt |
| CAS Number | 123949-08-6 simsonpharma.comallmpus.com |
| Molecular Formula | C₂₃H₂₄N₃NaO₆ simsonpharma.comallmpus.com |
| Molecular Weight | 461.44 g/mol simsonpharma.comallmpus.com |
| Synonyms | Topotecan Acid Sodium Salt simsonpharma.com |
| Description | The inactive carboxylate form of Topotecan. bccancer.bc.ca |
| Attribute | Value |
|---|---|
| Compound Name | Topotecan |
| CAS Number | 123948-87-8 wikipedia.orgnih.gov |
| Molecular Formula | C₂₃H₂₃N₃O₅ wikipedia.orgnih.gov |
| Molecular Weight | 421.45 g/mol simsonpharma.com |
| Synonyms | Hycamptin wikipedia.orgnih.gov |
| Description | A semi-synthetic, water-soluble derivative of camptothecin (B557342) and a topoisomerase I inhibitor. bccancer.bc.cawikipedia.orgchemicalbook.com |
| Attribute | Value |
|---|---|
| Compound Name | Topotecan Hydrochloride |
| CAS Number | 119413-54-6 simsonpharma.comwikipedia.org |
| Molecular Formula | C₂₃H₂₃N₃O₅·HCl simsonpharma.com |
| Molecular Weight | 457.91 g/mol simsonpharma.com |
| Synonyms | Hycamtin® bccancer.bc.ca |
| Description | The hydrochloride salt form of Topotecan used for administration. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the critical considerations for ensuring isotopic purity during the synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt, and how can researchers validate this using spectroscopic methods?
- Methodological Answer : Synthesis of deuterated compounds like Topotecan-d6 requires stringent control of deuterium incorporation. Use deuterated precursors (e.g., D₂O or deuterated solvents) in reaction steps involving hydrogen exchange. Validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring deuterium integration in -NMR absence at specific chemical shifts) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion pattern (e.g., M+6 peak). Ensure purity >98% to avoid interference in pharmacokinetic studies .
Q. What safety protocols must be implemented when handling this compound in cellular assays, given its toxicity profile?
- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines:
- Use PPE (gloves, lab coats, eye protection) to prevent skin/eye contact (GHS07/08 warnings).
- Work in a fume hood to avoid inhalation of particulates (acute oral toxicity: Category 2).
- Dispose of waste via approved biohazard channels due to mutagenic (Category 1B) and reproductive toxicity (Category 2) risks.
- Implement emergency protocols for spills (e.g., immediate decontamination with absorbent materials) .
Q. How should researchers prepare stock solutions of this compound to ensure stability in aqueous buffers for long-term assays?
- Methodological Answer :
- Dissolve in sterile, deionized water (pH 6.5–7.5) to prevent hydrolysis.
- Filter-sterilize (0.22 µm) to remove particulates.
- Store aliquots at -80°C under inert gas (e.g., argon) to minimize oxidative degradation.
- Validate stability via HPLC-UV at 254 nm over 1–3 months, comparing peak area retention to fresh standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Topotecan-d6’s pharmacokinetic (PK) data across different cancer models (e.g., xenografts vs. organoids)?
- Methodological Answer :
- Experimental Design : Use crossover studies to compare PK parameters (e.g., AUC, ) in matched models. Control variables like metabolic enzyme expression (e.g., CYP3A4) via qPCR.
- Data Analysis : Apply mixed-effects models to account for inter-individual variability. Use LC-MS/MS with deuterated internal standards to improve quantification accuracy in complex matrices (e.g., plasma, tumor homogenates).
- Contradiction Resolution : Cross-validate findings with isotopic tracing (e.g., -labeled analogs) to distinguish parent compound from metabolites .
Q. What advanced chromatographic techniques are recommended for quantifying this compound in tissues with high lipid content (e.g., brain)?
- Methodological Answer :
- Sample Preparation : Use liquid-liquid extraction (LLE) with tert-butyl methyl ether to remove lipids. Optimize recovery rates via spike-and-recovery experiments (85–115% acceptable).
- Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : Couple to tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode (e.g., m/z 421.1 → 304.0 for Topotecan-d6). Validate limit of quantification (LOQ) at 0.1 ng/mL .
Q. What strategies mitigate batch-to-batch variability in deuterated compounds like Topotecan-d6 during preclinical studies?
- Methodological Answer :
- Quality Control : Require certificates of analysis (CoA) for each batch, including isotopic enrichment (≥98% via NMR) and residual solvent levels (e.g., <500 ppm).
- Experimental Design : Use a single batch for longitudinal studies. If cross-batch comparisons are unavoidable, include internal controls (e.g., spiked reference samples) in assays.
- Statistical Adjustment : Apply batch correction algorithms (e.g., ComBat) to normalize pharmacokinetic or metabolomic datasets .
Data Analysis and Reporting Guidelines
Q. How should researchers address missing data points in dose-response studies involving this compound?
- Methodological Answer :
- Prevention : Use automated liquid handlers to minimize pipetting errors. Implement real-time monitoring (e.g., plate readers with kinetic assays).
- Imputation : Apply multiple imputation (MI) methods for randomly missing data. For non-random missingness (e.g., instrument failure), exclude the dataset and repeat the experiment.
- Reporting : Clearly document missing data rates and handling methods in supplementary materials to comply with SRQR or STROBE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
